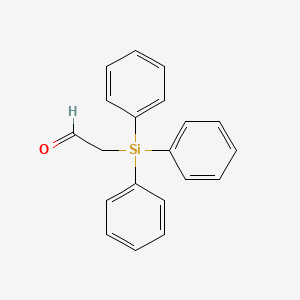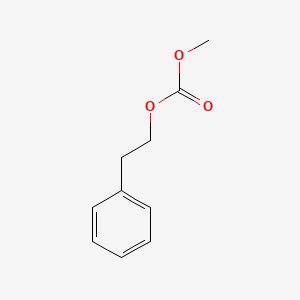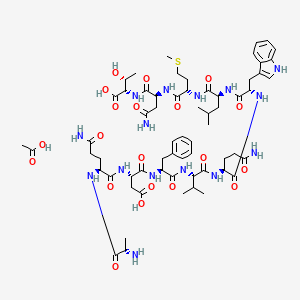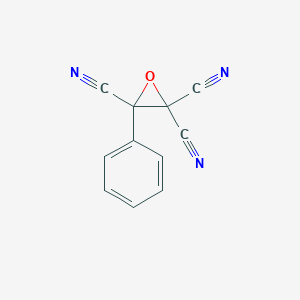
3-Phenyloxirane-2,2,3-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyloxirane-2,2,3-tricarbonitrile is a chemical compound with the molecular formula C11H5N3O It is characterized by the presence of a phenyl group attached to an oxirane ring, which is further substituted with three cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxirane-2,2,3-tricarbonitrile typically involves the reaction of a suitable precursor with reagents that introduce the oxirane and cyano groups. One common method involves the reaction of phenylacetylene with malononitrile in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for achieving high throughput and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyloxirane-2,2,3-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxirane derivatives, amines, and other functionalized compounds. These products can have significant applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
3-Phenyloxirane-2,2,3-tricarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and advanced materials
Wirkmechanismus
The mechanism of action of 3-Phenyloxirane-2,2,3-tricarbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The cyano groups can participate in electron-withdrawing interactions, influencing the reactivity and stability of the compound. These properties make it a versatile reagent in organic synthesis and a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Phenyloxirane-2,2,3-tricarbonitrile include:
- Benzene-1,2,4,5-tetracarbonitrile
- Benzene-1,2,4-tricarbonitrile
- Benzene-1,3,5-tricarbonitrile
Uniqueness
What sets this compound apart from these similar compounds is the presence of the oxirane ring, which imparts unique reactivity and potential for diverse chemical transformations. The combination of the phenyl group and the oxirane ring with multiple cyano groups makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
3041-51-8 |
|---|---|
Molekularformel |
C11H5N3O |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
3-phenyloxirane-2,2,3-tricarbonitrile |
InChI |
InChI=1S/C11H5N3O/c12-6-10(7-13)11(8-14,15-10)9-4-2-1-3-5-9/h1-5H |
InChI-Schlüssel |
XTFKXUBRIIEBCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(O2)(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
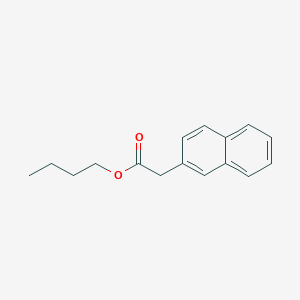
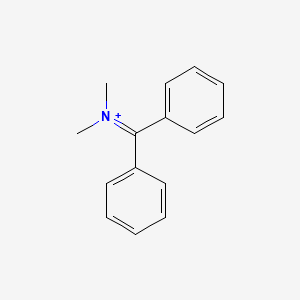

![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)

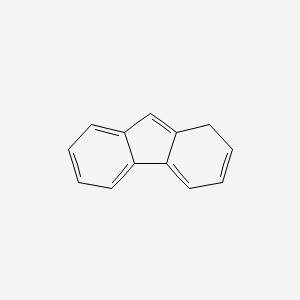
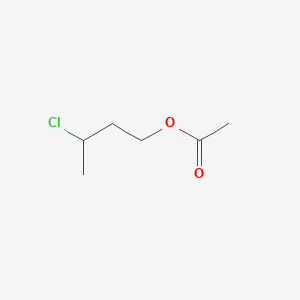
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
